Superior Efficacy for 'Limitation of Movement' vs. Ibuprofen in Soft-Tissue Rheumatism
In a double-blind crossover study of 50 patients, fenoprofen calcium (600 mg QID) was compared directly with ibuprofen (400 mg QID) for the treatment of soft-tissue rheumatism [1]. After 7 days, there was no significant difference between treatments for pain at rest, pain on movement, tenderness, or sleep disturbance. However, fenoprofen demonstrated a statistically significant superiority over ibuprofen for the specific endpoint of 'limitation of movement' and in 'the physician's assessment of the severity of the condition' [1].
| Evidence Dimension | Clinical efficacy: 'Limitation of movement' and 'Physician's assessment of condition severity' |
|---|---|
| Target Compound Data | Fenoprofen calcium 600 mg QID (n=50) |
| Comparator Or Baseline | Ibuprofen 400 mg QID (n=50) |
| Quantified Difference | Significantly better (P-value not specified in abstract, but stated as 'significantly better') |
| Conditions | 7-day double-blind crossover study in patients with soft-tissue rheumatism |
Why This Matters
This demonstrates a functional outcome advantage for fenoprofen over ibuprofen, which is relevant for procurement decisions where improving patient mobility is a primary therapeutic goal.
- [1] Williams WR. Comparison between fenoprofen and ibuprofen in the treatment of soft-tissue rheumatism. J Int Med Res. 1983;11(6):337-40. doi: 10.1177/030006058301100605. PMID: 6360750. View Source
